4-(3,4-dimethoxyphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione
Overview
Description
4-(3,4-dimethoxyphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione is a useful research compound. Its molecular formula is C21H20N4O3S and its molecular weight is 408.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3,4-dimethoxyphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4-dimethoxyphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
Compounds related to 4-(3,4-dimethoxyphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione have shown potential in antimicrobial and anti-proliferative activities. A study found that derivatives of this compound displayed inhibitory activity against pathogenic bacteria and the yeast-like pathogen Candida albicans. Additionally, some derivatives exhibited anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells (Al-Wahaibi et al., 2021).
Synthesis and Structural Studies
The synthesis and characterization of substituted 5-(1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thiones have been explored. This research highlights a liquid-phase route for combinatorial synthesis, leading to a novel heterocyclic system (Kharchenko et al., 2009).
Application in AIDS Chemotherapy
Research into pyrimidine derivatives, which are components of nucleic acids, has revealed their potential application in AIDS chemotherapy. Studies have focused on cost-effective synthesis of related compounds and their possible biological activities and pharmacological potential in drug discovery (Ajani et al., 2019).
Corrosion Inhibition
Pyrimidine-2-thione derivatives, closely related to the compound , have been studied as corrosion inhibitors for mild steel in acidic environments. These studies contribute to understanding the mechanisms of corrosion inhibition and the roles of different substituents in these processes (Soltani et al., 2015).
properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydro-1H-pyrimidine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-12-17(20-24-19(25-28-20)13-7-5-4-6-8-13)18(23-21(29)22-12)14-9-10-15(26-2)16(11-14)27-3/h4-11,18H,1-3H3,(H2,22,23,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLPNTMKTHSYQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OC)OC)C3=NC(=NO3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethoxyphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.